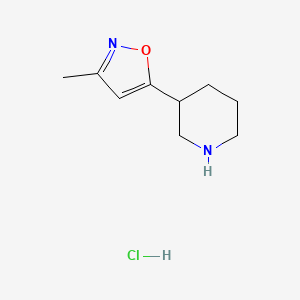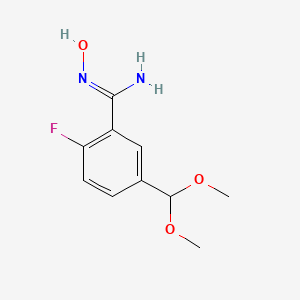
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
概要
説明
The compound “3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiophene ring and a thiadiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiadiazole is a type of diazole with two nitrogen atoms and one sulfur atom in a five-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and its functional groups .科学的研究の応用
Antinociceptive Activity
This compound has been studied for its potential to alleviate pain. Research indicates that derivatives of this molecule exhibit significant antinociceptive effects in mouse models of tonic pain, such as the formalin test . These findings suggest that the compound could be developed into a new class of painkillers that may be particularly effective in treating chronic pain conditions.
Antiallodynic Properties
In addition to its antinociceptive activity, this compound has shown promise in treating neuropathic pain . It has demonstrated antiallodynic properties in models of chemotherapy-induced peripheral neuropathy . This application is particularly relevant for cancer patients who suffer from pain as a side effect of chemotherapy.
Analgesic Effectiveness
The compound’s analgesic effectiveness has been evaluated in various pain models. It has been found to have an analgesic effect without inducing sedative side effects at active doses . This property is crucial for maintaining the quality of life in patients requiring pain management.
Anticonvulsant Potential
Derivatives of this compound have been explored for their anticonvulsant properties . Studies suggest that they could be effective in treating conditions like epilepsy, as they show activity in animal models of seizures . The compound’s ability to modulate neuronal voltage-sensitive sodium and calcium channels may underlie its anticonvulsant effects.
Molecular Structure Analysis
The crystal structure of related compounds has been determined, which aids in understanding the molecular interactions and stability of the compound . Such structural analyses are fundamental for the rational design of drugs and for predicting the behavior of these compounds in biological systems.
Hybrid Compound Synthesis
This compound serves as a building block for creating new hybrid molecules with potential therapeutic applications. The synthesis of such hybrids could lead to the development of drugs with dual or multiple modes of action, enhancing their efficacy and reducing side effects .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.
Mode of Action
It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.
Biochemical Pathways
Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.
Result of Action
The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVHDWAXMKBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




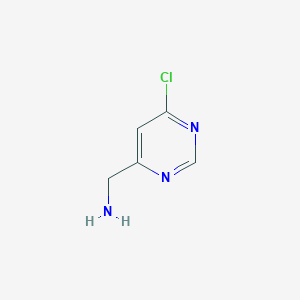
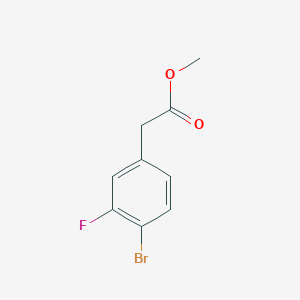
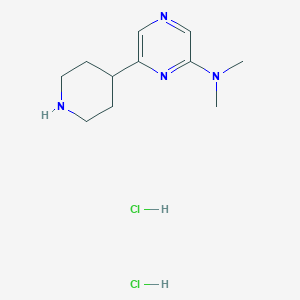
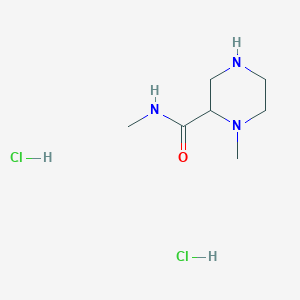
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
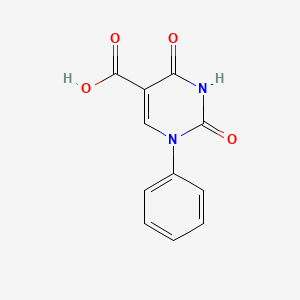
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
